

# Motixafortide and Filgrastim Combination Therapy: Clinical Application Notes and Protocols

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## Compound Focus: Motixafortide

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## Introduction and Clinical Significance

Autologous hematopoietic stem cell transplantation (ASCT) remains a cornerstone in the treatment of multiple myeloma, with improved outcomes observed with infusion of optimal CD34+ cell doses ( $\geq 5-6 \times 10^6$  cells/kg) [1]. However, a significant challenge persists as **40-50% of patients** fail to mobilize sufficient CD34+ hematopoietic stem and progenitor cells (HSPCs) using granulocyte colony-stimulating factor (G-CSF) alone, particularly following modern induction regimens containing lenalidomide [1]. **Motixafortide** (Aphexda) is a novel, high-affinity cyclic peptide antagonist of CXCR4 that disrupts the CXCR4/CXCL12 axis critical for HSPC retention in bone marrow niches [2]. The phase 3 GENESIS trial demonstrated that the addition of a single dose of **motixafortide** to filgrastim significantly enhances the mobilization of CD34+ HSPCs, enabling **92.5% of patients** to achieve the collection goal of  $\geq 6 \times 10^6$  CD34+ cells/kg within two apheresis sessions, compared to only **26.2%** with placebo plus filgrastim [1]. This protocol outlines the evidence-based application of this combination for optimal HSPC mobilization.

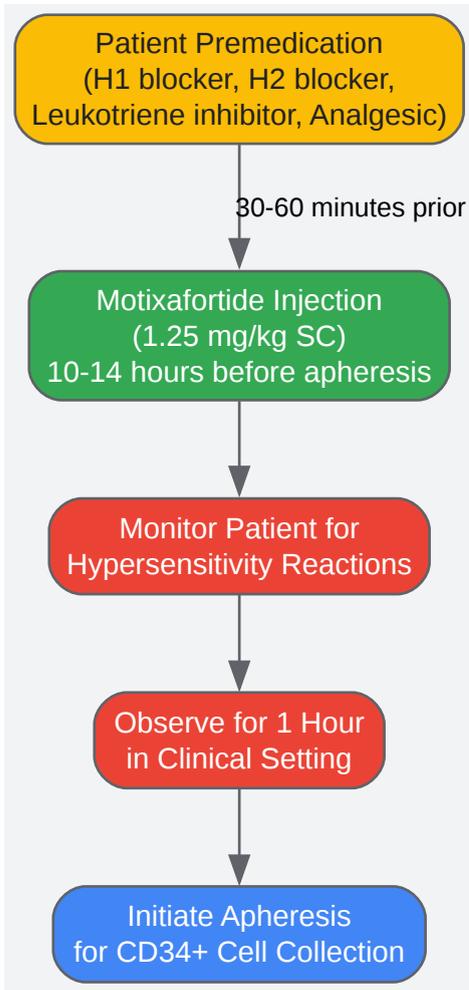
## Recommended Dosing and Administration Schedule

The **motixafortide** and filgrastim regimen follows a specific, sequential schedule over 4-5 days, culminating in apheresis. Dosing is based on the patient's actual body weight [3] [4].

Table 1: Recommended Dosing Schedule for HSPC Mobilization

Component	Dosage	Frequency and Route	Timeline	Additional Details
<b>Filgrastim (G-CSF)</b>	10 mcg/kg	Once daily, SC	<b>Days 1-4:</b> Administer for 4 days <b>prior</b> to motixafortide. <b>Day 5:</b> Administer on the day of apheresis.	Based on patient's actual body weight [4].
<b>Motixafortide</b>	1.25 mg/kg	Single dose, SC	<b>Evening of Day 4:</b> Administer <b>10-14 hours prior</b> to the first apheresis session.	A second dose can be given 10-14 hours before a third apheresis, if needed [3] [4].

The following diagram illustrates the complete treatment and monitoring workflow from premedication to post-administration observation:



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## Clinical Efficacy Data from the GENESIS Trial

The pivotal GENESIS trial (NCT03246529) was a phase 3, double-blind, placebo-controlled study that randomized 122 patients with multiple myeloma in a 2:1 ratio to receive either **motixafortide** + filgrastim or placebo + filgrastim [1] [2]. The results demonstrated profound superiority of the **motixafortide** combination.

Table 2: Efficacy Outcomes from the GENESIS Phase 3 Trial

Endpoint	Motixafortide + G-CSF	Placebo + G-CSF	P-value
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| **Primary Endpoint:** Proportion collecting  $\geq 6 \times 10^6$  CD34+ cells/kg in  $\leq 2$  apheresis (Local Lab) | 92.5% | 26.2% |  $< 0.0001$  [1] | | **Secondary Endpoint:** Proportion collecting  $\geq 6 \times 10^6$  CD34+ cells/kg in 1 apheresis (Local Lab) | 88.8% | 9.5% |  $< 0.0001$  [1] | | **Median Peak Peripheral Blood CD34+ Count** | 116.0 cells/ $\mu$ L | 19.0 cells/ $\mu$ L |  $< 0.001$  [2] |

Beyond quantity, immunophenotypic and transcriptional profiling revealed that **motixafortide** + filgrastim mobilized a higher proportion of **immunophenotypically and transcriptionally primitive HSPCs** compared to G-CSF mobilization alone, which may have implications for the quality and long-term repopulating potential of the graft [1].

## Reconstitution and Administration Protocol

### Essential Premedication

To mitigate the risk of hypersensitivity and injection site reactions, a comprehensive premedication regimen must be administered **30-60 minutes** before each **motixafortide** dose [3] [4] [5]. The required regimen includes:

- **H1-antihistamine:** Diphenhydramine (12.5 mg IV or 25-50 mg orally) or equivalent.
- **H2 blocker:** e.g., Famotidine.
- **Leukotriene inhibitor:** e.g., Montelukast.
- **Analgesic:** e.g., Acetaminophen (recommended to manage injection site reactions) [4].

### Reconstitution Procedure [4] [5]

- **Calculate the dose and number of vials** based on the patient's actual body weight (1.25 mg/kg). Each vial contains 62 mg.
- **Allow vials to reach room temperature** (20°C to 25°C/68°F to 77°F) for at least 30 minutes before reconstitution.
- **Reconstitute each vial** with 2 mL of 0.45% Sodium Chloride Injection, USP. Alternatively, use 1 mL of Sterile Water for Injection, USP, followed by 1 mL of 0.9% Sodium Chloride Injection, USP.
- **Gently swirl and invert** the vial for up to 3 minutes until completely dissolved. **Do not shake.**
- **Inspect the solution:** It should be clear and colorless. Do not use if discolored, cloudy, or containing particulates.

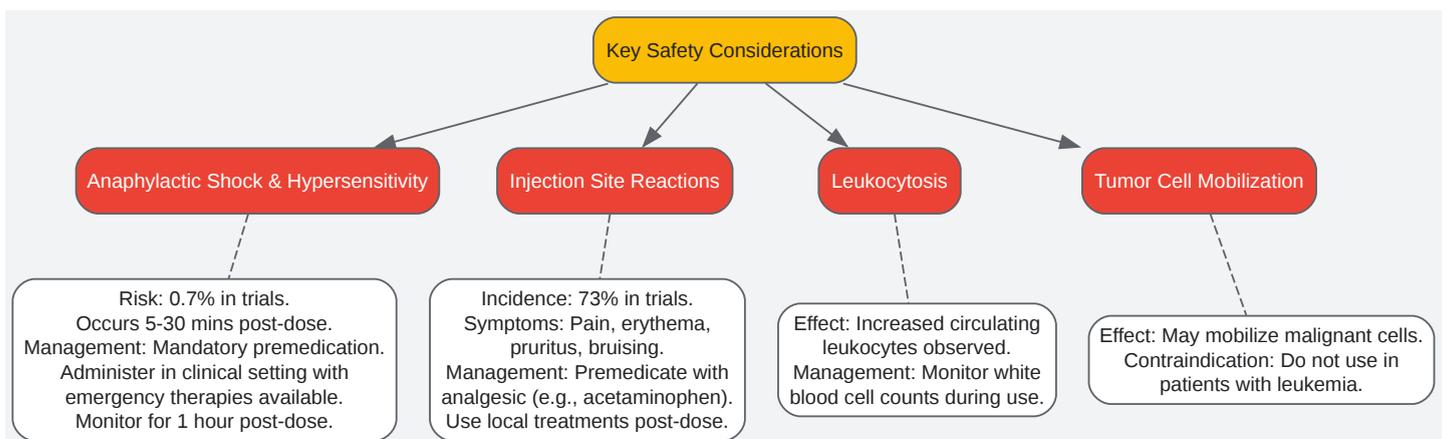
- **Storage:** Use immediately or store reconstituted solution for up to 24 hours at 2°C-8°C (36°F-46°F) or at room temperature, protected from light.

## Administration Instructions [4] [5]

- **Withdraw the required volume** from the vial(s). If the total volume exceeds 2 mL, divide the dose into multiple syringes.
- **Inject subcutaneously** into the abdomen (avoiding a 5 cm diameter around the navel), back/side of upper arms, or thighs.
- **Rotate injection sites.** Ensure subsequent injection sites are at least 2 cm apart from previous ones. Never inject into scar tissue, or reddened/inflamed/swollen skin.
- **Monitor patients for one hour** post-injection in a setting equipped to manage anaphylaxis and other systemic reactions [4].

## Safety and Monitoring Considerations

Management of potential adverse events is critical for the safe administration of this regimen. The most common reactions and their management are summarized below:



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## Conclusion

The combination of **motixafortide** and filgrastim represents a significant advance in hematopoietic stem cell mobilization, effectively addressing the challenge of poor mobilizers in multiple myeloma. The protocol enables the reliable collection of optimal CD34+ cell doses in fewer apheresis sessions, which can streamline the transplant process and potentially reduce the associated economic and logistical burdens. Adherence to the detailed dosing schedule, mandatory premedication regimen, and vigilant post-injection monitoring is essential to maximize efficacy and manage the predictable, yet generally manageable, toxicities associated with this therapy.

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